

An In-depth Technical Guide to 2-Bromopyrazine (CAS: 56423-63-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromopyrazine

Cat. No.: B1269915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromopyrazine**, a halogenated heterocyclic building block essential in medicinal chemistry and materials science. It details the compound's physicochemical properties, spectroscopic characteristics, synthesis protocols, chemical reactivity, and key applications. Safety and handling information is also provided. This document serves as a critical resource for professionals utilizing **2-Bromopyrazine** in research and development, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical Properties

2-Bromopyrazine is a colorless to light orange or yellow clear liquid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and process development.

Property	Value	Reference
CAS Number	56423-63-3	[1] [2] [3]
Molecular Formula	C ₄ H ₃ BrN ₂	[2] [4]
Molecular Weight	158.98 g/mol	
Density	1.757 g/mL at 25 °C	[1] [5]
Boiling Point	183.0 ± 20.0 °C at 760 mmHg; 61 °C at 10 mmHg	[1] [2] [6]
Flash Point	92.2 °C (198.0 °F)	[5]
Refractive Index	n _{20/D} 1.580	[1] [5]
Appearance	Colorless to Light orange to Yellow clear liquid	[1]
Storage Temperature	Refrigerated (0-10°C) or -20°C	[5]
pKa (Predicted)	-1.15 ± 0.10	[1]
LogP	0.78	[2]
Vapor Pressure	1.1 ± 0.3 mmHg at 25°C	[2]

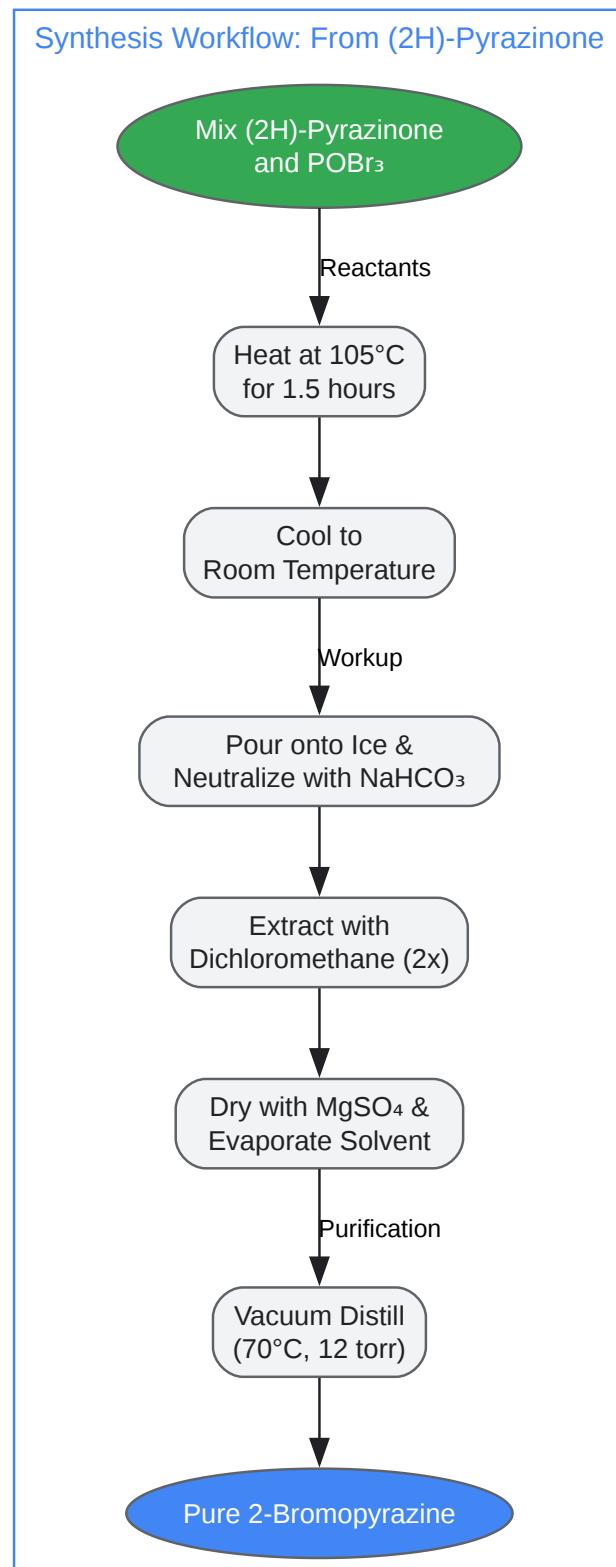
Spectroscopic Characterization

Structural elucidation and purity assessment of **2-Bromopyrazine** rely on standard spectroscopic techniques. While raw spectral data is extensive, the primary methods and their applications are summarized below.

Technique	Purpose	Reference
¹³ C Nuclear Magnetic Resonance (NMR)	Provides information on the carbon framework of the molecule.	[7]
¹ H Nuclear Magnetic Resonance (NMR)	Determines the number, environment, and connectivity of hydrogen atoms.	[8]
Infrared (IR) Spectroscopy	Identifies functional groups and bond types based on molecular vibrations.	[8]
Electron-Impact Mass Spectrometry (EI-MS)	Determines the molecular weight and fragmentation pattern, aiding in structural confirmation.	[8]

Synthesis and Manufacturing

The synthesis of **2-Bromopyrazine** can be achieved through several established methods. Below are detailed experimental protocols for two common laboratory-scale procedures.


Method 1: From (2H)-Pyrazinone

This method involves the bromination of a pyrazinone precursor.

Experimental Protocol:

- A mixture of (2H)-pyrazinone (4.2 g, 0.044 mol) and phosphorous oxybromide (25 g, 0.088 mol) is prepared in a suitable reaction vessel.[6][9]
- The mixture is heated to 105 °C for 1.5 hours.[6][9]
- After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (300 g).[6][9]
- The solution is neutralized with sodium hydrogen carbonate.[6][9]

- The aqueous mixture is extracted with dichloromethane (2 x 100 mL).[6][9]
- The combined organic extracts are dried with magnesium sulfate and the solvent is removed by evaporation under vacuum.[6][9]
- The resulting residue is purified by vacuum distillation (70 °C, 12 torr) to yield **2-Bromopyrazine** as a colorless liquid (3.2 g, 46% yield).[6][9]

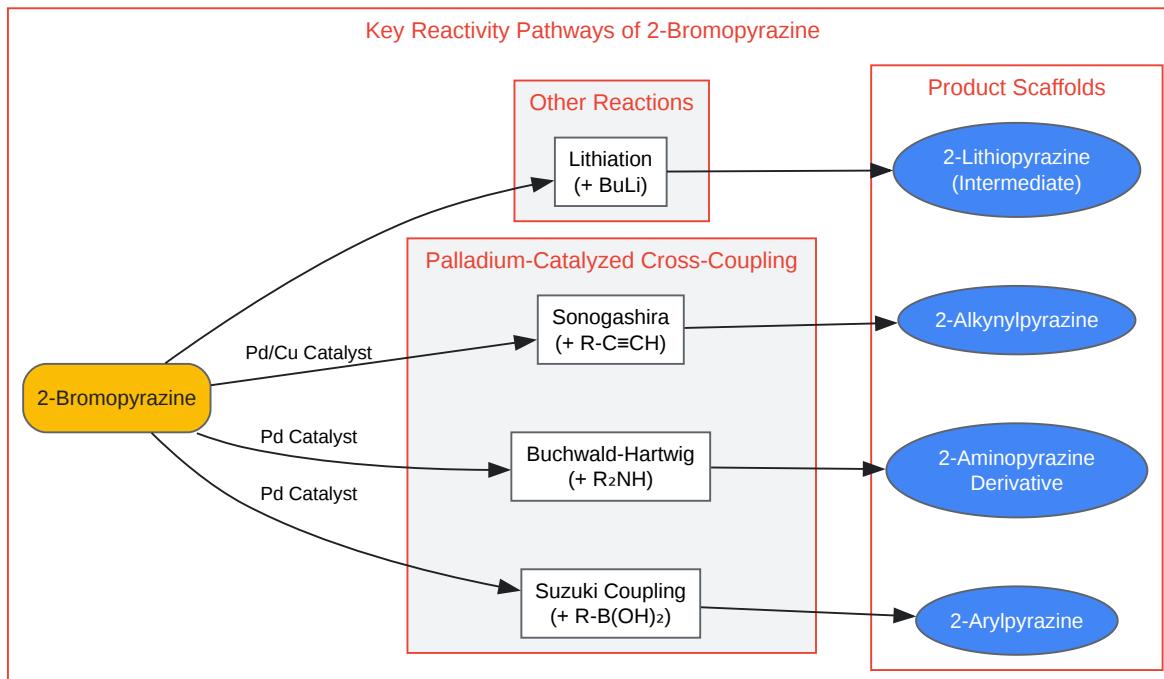
[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Bromopyrazine**.

Method 2: From Pyrazine Hydrochloride

This method involves the direct bromination of a pyrazine salt.

Experimental Protocol:


- Pyrazine hydrochloride is added to a mixture of bromine and an inert solvent.[10]
- The resulting mixture is heated at a temperature up to approximately 250 °C.[10]
- The reaction is allowed to proceed for a period of one to ten hours, during which **2-Bromopyrazine** is formed.[10]
- The product is recovered as **2-Bromopyrazine** hydrochloride.[10]

Chemical Reactivity and Applications

2-Bromopyrazine is a versatile intermediate due to the reactivity of the carbon-bromine bond. It readily participates in various cross-coupling reactions, making it a valuable building block for introducing the pyrazine moiety into more complex molecules. The pyrazine ring itself is a key pharmacophore found in numerous FDA-approved drugs and natural products.[11][12]

Key reactions include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is a cornerstone reaction in drug discovery for creating biaryl structures.[12]
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing a wide range of bioactive compounds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, used to construct conjugated systems.
- Lithiation: Reaction with organolithium reagents like butyllithium can generate 2-lithiopyrazine, a potent nucleophile for further functionalization.[13]

[Click to download full resolution via product page](#)

Caption: Common chemical transformations involving **2-Bromopyrazine**.

Applications in Research and Development

The pyrazine substructure is a privileged scaffold in medicinal chemistry and materials science.

- **Drug Discovery:** The pyrazine moiety is present in numerous pharmaceuticals, including the anti-tuberculosis agent Pyrazinamide and the antibacterial Sulfametopyrazine.[11] Many experimental drugs for various therapeutic areas also incorporate this ring system.[11][14] **2-Bromopyrazine** serves as a key starting material for synthesizing analogs and novel drug candidates.[10] For instance, derivatives have been synthesized and tested for antibacterial activity against extensively drug-resistant (XDR) *S. Typhi*.[14]

- Materials Science: Pyrazine-based polymers and other light-responsive materials are of significant interest for technological applications, such as in optical and photovoltaic devices. [\[11\]](#)
- Agrochemicals: The heterocyclic structure is also explored in the development of new pesticides.

Safety and Handling

2-Bromopyrazine is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[\[15\]](#)

Hazard Information	Details	Reference
Signal Word	Danger	[3] [15]
Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	[15]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.	[3] [15]
Precautionary Statements	P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[15]
Handling	Handle in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools.	
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.	[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2-Bromopyrazine | CAS#:56423-63-3 | Chemsoc [chemsrc.com]
- 3. AB274307 | CAS 56423-63-3 – abcr Gute Chemie [abcr.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromopyrazine 97 56423-63-3 [sigmaaldrich.com]
- 6. 2-Bromopyrazine | 56423-63-3 [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 2-Bromopyrazine | 56423-63-3 [amp.chemicalbook.com]
- 10. US2403710A - 2-bromopyrazine and method of preparing same - Google Patents [patents.google.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. 2-Bromopyrazine | C4H3BrN2 | CID 642800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. uwu.edu [uwu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromopyrazine (CAS: 56423-63-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269915#2-bromopyrazine-cas-number-56423-63-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com